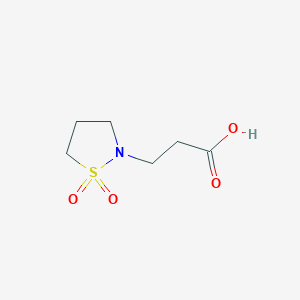
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid typically involves the reaction of N-arylsulfonylaziridine with isothiocyanates in the presence of a Lewis acid such as BF₃·OEt₂ and TBAHS (tetrabutylammonium hydrogen sulfate) . This reaction proceeds through an Sₙ2-type ring-opening mechanism to form the desired thiazolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the thiazolidine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of proteases and other enzymes critical for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propanoic acid
- 3-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid
Uniqueness
This compound is unique due to its specific thiazolidine ring structure and its applications in proteomics research. Its ability to undergo various chemical reactions and its potential use in drug discovery make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C6H11NO4S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)2-4-7-3-1-5-12(7,10)11/h1-5H2,(H,8,9) |
Clave InChI |
FHGSRJMDQOUNQL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)(=O)C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















